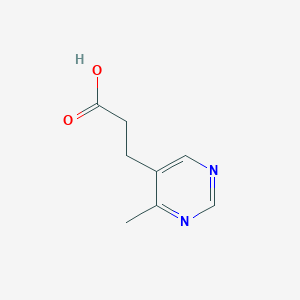

3-(4-Methylpyrimidin-5-yl)propanoic acid

Descripción

3-(4-Methylpyrimidin-5-yl)propanoic acid is a pyrimidine derivative characterized by a propanoic acid side chain attached to a 4-methylpyrimidine ring. Pyrimidines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and hydrogen-bonding capabilities. However, its specific biological and physicochemical properties depend on its substitution pattern, which differentiates it from analogous compounds.

Propiedades

Fórmula molecular |

C8H10N2O2 |

|---|---|

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

3-(4-methylpyrimidin-5-yl)propanoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(2-3-8(11)12)4-9-5-10-6/h4-5H,2-3H2,1H3,(H,11,12) |

Clave InChI |

HWGYCGGHROZNDB-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=NC=C1CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyrimidin-5-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylpyrimidine with a suitable propanoic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 3-(4-Methylpyrimidin-5-yl)propanoic acid may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Methylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

3-(4-Methylpyrimidin-5-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mecanismo De Acción

The mechanism of action of 3-(4-Methylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic Acid (CAS 847837-31-4)

- Molecular Formula : C₁₀H₁₄N₂O₂S .

- Key Features :

- Additional methyl group at position 6 of the pyrimidine ring.

- Sulfanyl (-SMe) substituent at position 2.

- Implications :

- The sulfanyl group enhances lipophilicity and may influence redox reactivity or metal coordination.

- The 4,6-dimethyl substitution could sterically hinder interactions with biological targets compared to the simpler 4-methyl analog.

3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic Acid (CAS 138555-54-1)

- Molecular Formula : C₁₄H₁₅N₃O₂ .

- Key Features: Amino group at the β-position of the propanoic acid chain. 2-(2-Methylphenyl) substituent on the pyrimidine ring.

- Implications: The aromatic phenyl group may enhance π-π stacking interactions in biological systems.

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic Acid

- Molecular Formula : C₈H₁₀N₂O₄ .

- Key Features :

- Dioxo groups at positions 2 and 4 of the pyrimidine ring.

- Saturated tetrahydropyrimidine ring.

- Implications: The dioxo groups increase polarity and acidity, favoring hydrogen-bonding interactions.

Methyl 3-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate

Physicochemical Properties

Antimicrobial Activity

- Chlorinated 3-Phenylpropanoic Acid Derivatives: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus .

ACE Inhibitory Activity

- 3-(3-Sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic Acids: These derivatives act as ACE inhibitors, with sulfanyl and carboxylic acid groups critical for binding . Comparison: The absence of a sulfanyl group in 3-(4-Methylpyrimidin-5-yl)propanoic acid may reduce ACE affinity but could allow alternative interactions via the pyrimidine nitrogen atoms.

Aroma Contributions

- 3-(Methylthio)propanoic Acid Esters: Found in pineapples, these esters (e.g., methyl and ethyl esters) contribute to fruity aromas due to low odor thresholds . Comparison: The carboxylic acid form (vs.

Key Takeaways

- Structural Substitutions dictate solubility, bioavailability, and target interactions. Sulfanyl, amino, and ester groups introduce distinct physicochemical and pharmacological profiles.

- Biological Selectivity is influenced by aromaticity, hydrogen-bonding capacity, and steric effects. Pyrimidine derivatives with dioxo or morpholine groups may target enzymes like ACE, while phenyl or chlorinated analogs show antimicrobial promise.

- Applications range from pharmaceuticals (ACE inhibitors, antimicrobials) to agrochemicals, depending on functional group modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.